2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-8-3-5-6(4-9(11)12)13-2-1-7(5)14-8/h3,6H,1-2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSFFHPIZIBRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC(=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic Acid
- Substituent : Replaces bromine with a chlorosulfonyl (-SO₂Cl) group at the 2-position.
- Molecular Formula : C₉H₉ClO₅S₂ (vs. C₉H₉BrO₃S for the brominated analog).
- Molecular Weight : 296.748 g/mol (vs. ~293.20 g/mol for the brominated compound).
3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}benzoic Acid
- Core Structure : Substitutes the pyran oxygen with a pyridine nitrogen, altering electronic properties.
- Functional Groups: Features a sulfonyl (-SO₂) bridge linking the thienopyridine core to a benzoic acid group.
- Molecular Weight : Higher (exact value unspecified) due to the extended aromatic system.
- Applications : The benzoic acid moiety may enhance binding to biological targets, such as enzymes or receptors .
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic Acid
- Core Structure: Replaces the thienopyran ring with a thiazole ring, a common motif in bioactive molecules.
- Substituents: Includes a 2,2-dimethylpropanoyl (pivaloyl) amide group, which improves metabolic stability.
- Molecular Weight : Lower (~245.30 g/mol), emphasizing the impact of structural simplification on physicochemical properties .
Commercial Availability and Pricing
Key Research Implications
Bromine vs.
Heteroatom Substitution : Pyridine-based analogs (e.g., 3-{...}benzoic acid) may exhibit improved solubility or target affinity due to nitrogen’s electron-withdrawing effects .
Thiazole vs. Thienopyran: Thiazole derivatives prioritize metabolic stability, whereas thienopyrans are explored for their fused-ring aromaticity in materials science .
Biological Activity
2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is a synthetic organic compound with the molecular formula C9H9BrO3S and a molecular weight of 277.14 g/mol. Its unique structure, particularly the presence of a bromine atom, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The compound features a thieno[3,2-c]pyran framework, which is known for its diverse biological activities. The bromine substituent can enhance reactivity and influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrO3S |
| Molecular Weight | 277.14 g/mol |
| CAS Number | 1258651-10-3 |
The specific mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is believed to interact with various molecular targets leading to significant changes at the cellular level. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its bioavailability and therapeutic potential. Key aspects include:
- Absorption : The compound's solubility and stability may influence its absorption in biological systems.
- Distribution : The lipophilicity of the thieno[3,2-c]pyran structure could facilitate distribution across cellular membranes.
- Metabolism : Potential metabolic pathways need to be elucidated to understand how the compound is processed in vivo.
- Excretion : Knowledge about elimination routes will help determine dosing regimens.
Anticancer Activity
The thieno[3,2-c]pyran scaffold has been associated with anticancer properties. Investigations into related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to confirm these effects for the brominated variant.
Case Studies and Research Findings
- Antimicrobial Activity : A study exploring derivatives of thieno[3,2-c]pyran found that certain modifications enhanced antibacterial activity against Gram-positive bacteria. This suggests that further exploration of this compound may yield similar results.
- Anticancer Mechanisms : Research on related compounds has indicated that they may act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, compounds targeting the PI3K/Akt pathway have shown promise in preclinical models.
- Pharmacological Evaluations : Investigations into other thieno derivatives have highlighted their potential as selective inhibitors for various kinases involved in disease processes such as cancer and inflammation.
Q & A
Q. What are the optimal synthetic routes for 2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid?
The synthesis typically involves bromination of the thieno[3,2-c]pyran scaffold followed by acetic acid side-chain introduction. A method analogous to 4H-pyrans synthesis (e.g., cyclocondensation of brominated precursors with malononitrile derivatives under KF catalysis) can be adapted . Key steps include:
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0–25°C | 65–78 | |
| Cyclocondensation | KF, EtOH, reflux | 72–85 | |
| Hydrolysis | H2SO4/H2O, 80°C | 89 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR identifies bromine-induced deshielding in the thieno-pyran ring (δ 3.8–4.2 ppm for CH2 groups) and acetic acid protons (δ 2.5–3.0 ppm) .
- HRMS : Confirm molecular formula (C11H11BrO3S) with <2 ppm error .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
Q. How is the structural conformation analyzed experimentally and computationally?
- X-ray crystallography : Resolves the bicyclic thieno-pyran system and bromine orientation. Similar compounds show dihedral angles of 15–25° between the thiophene and pyran rings .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare HOMO-LUMO gaps to predict reactivity .
Advanced Research Questions
Q. What reaction mechanisms govern bromine substitution in this compound?
The bromine atom at C2 undergoes nucleophilic substitution (SN2) due to steric accessibility. Studies on analogous bromo-thieno compounds show:
Q. Does this compound exhibit biological activity relevant to drug discovery?
While direct data is limited, structurally related thieno[3,2-c]pyridine derivatives (e.g., clopidogrel metabolites) inhibit platelet aggregation via P2Y12 receptor antagonism . Key comparisons:
Q. How should researchers resolve contradictions in reported physicochemical properties?
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation Rate (%) | Reference |
|---|---|---|
| pH 7.4, 25°C | <5% over 24h | |
| pH 9.0, 37°C | 25% over 12h |
Q. What computational tools predict its reactivity in complex reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
